1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene
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Overview
Description
1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene is an organic compound characterized by its unique structure, which includes a seven-membered ring with alternating double bonds and phenyl groups at positions 2 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene typically involves the reaction of cycloheptatriene derivatives with ethoxy and phenyl substituents. One common method includes the electrophilic aromatic substitution of cycloheptatriene with ethoxy and phenyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance the reaction rate and yield. The process is optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities.
Comparison with Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but without the ethoxy and phenyl substituents.
Heptalene: Consists of two fused cycloheptatriene rings, used in advanced material applications.
Uniqueness: 1-Ethoxy-2,7-diphenylcyclohepta-1,3,5-triene stands out due to its specific substituents, which confer unique chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
90127-98-3 |
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Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-ethoxy-2,7-diphenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C21H20O/c1-2-22-21-19(17-11-5-3-6-12-17)15-9-10-16-20(21)18-13-7-4-8-14-18/h3-16,19H,2H2,1H3 |
InChI Key |
FHIJGZPLOROLAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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